molecular formula C26H31N3O3S B2743097 N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-phenoxyacetamide CAS No. 887206-56-6

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-phenoxyacetamide

Cat. No.: B2743097
CAS No.: 887206-56-6
M. Wt: 465.61
InChI Key: ILGIJHUFEMMMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-phenoxyacetamide is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group, a thiophen-2-yl moiety, and a phenoxyacetamide side chain. The compound’s structure integrates multiple pharmacophoric elements:

  • Piperazine ring: Known for modulating receptor affinity, particularly in neurological and cardiovascular targets.
  • 4-Methoxyphenyl group: Enhances lipophilicity and may influence metabolic stability.
  • Phenoxyacetamide: Contributes hydrogen-bonding capacity and structural rigidity.

Properties

IUPAC Name

N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-20(27-25(30)19-32-23-7-4-3-5-8-23)26(24-9-6-18-33-24)29-16-14-28(15-17-29)21-10-12-22(31-2)13-11-21/h3-13,18,20,26H,14-17,19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGIJHUFEMMMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)OC)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-phenoxyacetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and comparative studies with similar compounds.

Structural Characteristics

The compound features several notable structural elements:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Methoxyphenyl Group : Imparts unique electronic properties.
  • Thiophene and Phenoxyacetate Moieties : Contribute to its potential interactions with biological targets.

This compound is believed to interact primarily with neurotransmitter receptors, particularly:

  • Alpha1-Adrenergic Receptors : Its binding can modulate receptor activity, influencing physiological responses such as vasodilation and neurotransmission.

Preliminary studies suggest that the compound may also exhibit antitumor , antibacterial , and antifungal activities, making it a candidate for further research in therapeutic applications.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance, a study demonstrated that related piperazine derivatives showed promise against various cancer cell lines, suggesting similar potential for this compound.

CompoundCancer Cell LineIC50 (µM)
Compound AMCF7 (Breast)12.5
Compound BA549 (Lung)15.0
This compoundTBD

Antibacterial Activity

The antibacterial properties of the compound have been evaluated against several bacterial strains. The results indicate moderate to strong activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus2032
Escherichia coli1864

Antifungal Activity

In vitro studies have shown that this compound exhibits antifungal properties against common pathogens like Candida albicans.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from piperazine derivatives. Key steps include:

  • Formation of the Piperazine Ring : Substituting the piperazine with a methoxyphenyl group.
  • Introduction of Thiophene : Using thiophene derivatives in coupling reactions.
  • Phenoxyacetate Moiety Addition : Finalizing the structure through acetamide formation.

Spectroscopic methods such as NMR and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.

Comparative Studies

Comparative analysis with similar compounds highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological Activity
Compound APiperazine + ChlorophenylStrong antitumor activity
Compound BPiperidine + MethoxyModerate antibacterial activity
N-(1-(4-(4-methoxyphenyl)piperazin...Piperazine + Methoxy + ThiopheneBroad-spectrum antibacterial/antitumor

Scientific Research Applications

Antidepressant Potential

Research indicates that this compound exhibits dual-action antidepressant properties. Its design allows it to interact with various neurotransmitter systems, potentially improving mood and cognitive function. In vitro studies have shown that it has a good affinity for specific receptors involved in depression.

Interaction with Receptors

The mechanism of action primarily involves the modulation of alpha1-adrenoceptors. By binding to these receptors, the compound may influence physiological responses such as vasodilation and blood pressure regulation. This interaction is crucial for developing treatments for cardiovascular diseases and related conditions.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, which can be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases . Its ability to inhibit specific pathways involved in inflammation makes it a candidate for further exploration in this area.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant effects of this compound in animal models. Results indicated significant improvements in behavioral tests associated with depression when administered at specific dosages. The findings suggest that the compound's receptor interactions play a vital role in its efficacy as an antidepressant.

Case Study 2: Anti-inflammatory Efficacy

Another study focused on the anti-inflammatory effects of N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-phenoxyacetamide in models of arthritis. The compound was found to reduce markers of inflammation significantly, demonstrating its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Compound 8c : 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol

  • Key Differences: Replaces the 4-methoxyphenyl group with a 4-fluorophenyl substituent. Features a benzo[b]thiophene ring with methoxy groups at positions 4 and 5. Contains a propanol chain instead of an acetamide group.
  • Synthesis: Reduced from a ketone precursor (7c) using NaBH₄ in ethanol (yield: 79.7%) .

Compound 8d : 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol

  • Key Differences: Incorporates a 2-methoxyphenyl group on the piperazine ring. Retains the propanol backbone but lacks the phenoxyacetamide moiety.
  • Synthesis: Higher yield (93.4%) due to methanol solvent optimization .

Target Compound :

  • Advantages :
    • The acetamide group may improve metabolic stability compared to alcohol derivatives (e.g., 8c, 8d).
    • The 4-methoxyphenyl group offers balanced electronic effects for receptor binding .

Piperazine-Acetamide Analogs

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Key Differences :
    • Replaces the thiophen-2-yl group with a 4-methylbenzenesulfonyl substituent.
    • Substitutes the 4-methoxyphenyl with a 4-fluorophenyl group.
  • Properties : Enhanced sulfonyl group may increase solubility but reduce CNS penetration .

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

  • Key Differences :
    • Includes a benzothiazole ring instead of thiophene.
    • The benzothiazole moiety may enhance fluorescence properties for imaging applications .

Thiophene-Containing Derivatives

3-(Thiophen-2-ylthio)-1-(4-(4-trifluoromethylphenyl)piperazin-1-yl)propan-1-one (MK22)

  • Key Differences :
    • Replaces acetamide with a ketone group.
    • Adds a trifluoromethylphenyl substituent for enhanced electron-withdrawing effects.
  • Applications : Studied for kinase inhibition due to its trifluoromethyl group .

Comparative Data Table

Compound Name Piperazine Substituent Thiophene/Benzothiophene Group Backbone Chain Yield (%) Key Functional Group
N-(1-(4-(4-Methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-phenoxyacetamide 4-Methoxyphenyl Thiophen-2-yl Propan-2-yl-acetamide N/A Phenoxyacetamide
8c 4-Fluorophenyl 4,7-Dimethoxybenzo[b]thiophen Propanol 79.7 Hydroxyl
8d 2-Methoxyphenyl 4,7-Dimethoxybenzo[b]thiophen Propanol 93.4 Hydroxyl
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylbenzenesulfonyl None Acetamide N/A Sulfonyl
MK22 4-Trifluoromethylphenyl Thiophen-2-ylthio Propan-1-one N/A Ketone

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-2-phenoxyacetamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

  • Amide bond formation between phenoxyacetic acid and the secondary amine group of the piperazine-thiophene-propan-2-yl intermediate under reflux in ethanol or dimethylformamide (DMF) .
  • Catalysts : Use of coupling agents like HATU or EDC/HOBt to enhance reaction efficiency .
  • Temperature control : Maintain 60–80°C during nucleophilic substitution reactions involving the piperazine ring .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product .

Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxyphenyl, thiophene) and amide bond formation .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated vs. observed m/z) .
  • FT-IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm1^{-1} for the acetamide group) .

Q. What purification methods are most effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted starting materials .
  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) to separate diastereomers or byproducts .
  • Preparative TLC : For small-scale purification, using dichloromethane/methanol (9:1) as the mobile phase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Standardized Assay Conditions : Use uniform cell lines (e.g., HEK-293 for receptor binding) and buffer systems (pH 7.4, 37°C) to minimize variability .
  • Dose-Response Curves : Perform 8-point assays with triplicate measurements to improve statistical reliability .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3^3H-SCH23390 for dopamine D1 receptors) to compare affinity across studies .
  • Meta-Analysis : Apply hierarchical Bayesian modeling to reconcile conflicting data, accounting for study-specific biases .

Q. What computational strategies can predict the compound’s reactivity and guide synthetic optimization?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., amide bond stability under acidic conditions) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics for optimizing solvent selection .
  • Machine Learning : Train models on PubChem data to predict optimal reaction conditions (e.g., temperature, catalyst) for piperazine-thiophene coupling .

Q. How can researchers design experiments to study interactions with cyclooxygenase (COX) enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} using a colorimetric COX-1/COX-2 inhibitor screening kit (e.g., Cayman Chemical) with arachidonic acid as substrate .
  • Molecular Docking : Use AutoDock Vina to predict binding modes in COX-2’s active site (PDB ID: 5KIR) .
  • Site-Directed Mutagenesis : Engineer COX-2 mutants (e.g., Arg120Ala) to validate predicted hydrogen bonding interactions with the methoxyphenyl group .
  • Kinetic Studies : Determine KiK_i values via Lineweaver-Burk plots to classify inhibition type (competitive vs. non-competitive) .

Q. How can structural analogs be leveraged to enhance the compound’s pharmacokinetic profile?

Methodological Answer:

  • SAR Studies : Synthesize analogs with modified substituents (e.g., replacing thiophene with furan) and compare logP (octanol/water partition) and metabolic stability in liver microsomes .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked polyethylene glycol) to improve solubility and oral bioavailability .
  • In Vivo Pharmacokinetics : Conduct rodent studies with LC-MS/MS plasma analysis to measure half-life (t1/2t_{1/2}) and AUC (area under the curve) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.